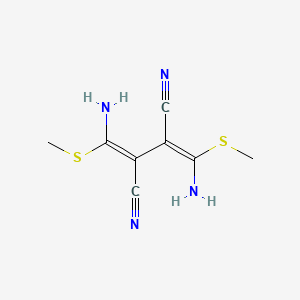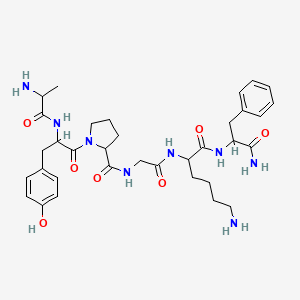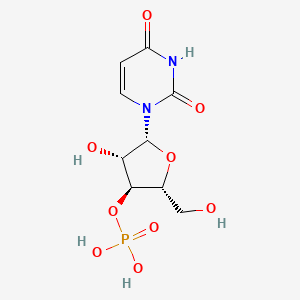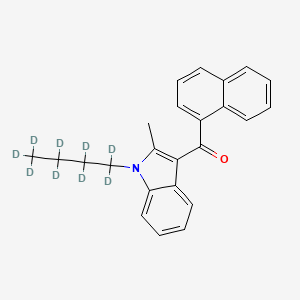
1,4-Diamino-2,3-dicyano-1,4-bis(methylthio)butadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
U0124 is a chemical compound known as 1,4-diamino-2,3-dicyano-1,4-bis(methylthio)butadiene. It is an inactive analog of U0126, which is a well-known inhibitor of mitogen-activated protein kinase kinase (MEK). Unlike U0126, U0124 does not inhibit MEK even at high concentrations, making it a useful negative control in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of U0124 involves the reaction of 2,3-dicyano-1,4-diaminobutadiene with methylthiol. The reaction typically occurs under controlled conditions to ensure the correct formation of the desired product. The process involves multiple steps, including purification and crystallization, to achieve a high-purity compound .
Industrial Production Methods
Industrial production of U0124 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. The production is carried out under stringent quality control measures to maintain the purity and stability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
U0124 undergoes various chemical reactions, including:
Oxidation: U0124 can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: U0124 can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including halogens and alkylating agents, can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
U0124 is primarily used as a negative control in studies involving MEK inhibitors. Its lack of inhibitory effect on MEK makes it valuable for distinguishing the specific effects of active MEK inhibitors like U0126. This compound is used in various fields, including:
Chemistry: To study the specificity and selectivity of MEK inhibitors.
Biology: In cell signaling research to understand the role of MEK in different pathways.
Medicine: As a control in drug development studies targeting the MEK pathway.
Industry: In the development of new therapeutic agents and research tools
Wirkmechanismus
U0124 does not inhibit MEK, which is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is involved in various cellular processes, including growth, differentiation, and survival. By serving as a negative control, U0124 helps researchers understand the specific actions of MEK inhibitors and the role of MEK in different biological contexts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
U0126: An active MEK inhibitor with significant effects on the MAPK pathway.
PD98059: Another MEK inhibitor used in similar research contexts.
Trametinib: A clinically approved MEK inhibitor used in cancer therapy.
Uniqueness of U0124
U0124’s uniqueness lies in its inactivity towards MEK, making it an ideal negative control. This property allows researchers to differentiate between the specific effects of active MEK inhibitors and other non-specific effects. Its structural similarity to U0126 provides a valuable comparison in studies involving MEK inhibition .
Eigenschaften
Molekularformel |
C8H10N4S2 |
|---|---|
Molekulargewicht |
226.3 g/mol |
IUPAC-Name |
(2Z,3Z)-2,3-bis[amino(methylsulfanyl)methylidene]butanedinitrile |
InChI |
InChI=1S/C8H10N4S2/c1-13-7(11)5(3-9)6(4-10)8(12)14-2/h11-12H2,1-2H3/b7-5+,8-6+ |
InChI-Schlüssel |
LBQNBMSPTURKGS-KQQUZDAGSA-N |
Isomerische SMILES |
CS/C(=C(/C(=C(/SC)\N)/C#N)\C#N)/N |
Kanonische SMILES |
CSC(=C(C#N)C(=C(N)SC)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1S,2S)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine](/img/structure/B10769392.png)
![5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10769401.png)
![(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B10769406.png)
![3-{2,6,8-Trioxo-9-[(2R,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,2,3,6,8,9-hexahydro-7H-purin-7-YL}propyl dihydrogen phosphate](/img/structure/B10769408.png)
![(1S)-1-[(2R,3R)-3-[(E)-2-[(2R,3R)-3-[(1S)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B10769416.png)
![Ac-Lys-[Leu(8)]-des-Arg(9)-BK](/img/structure/B10769418.png)

![(2R,3R)-2-[(2R,4S,5S,6S)-4-[(2R,4S,5R,6S)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-[(1R,3R,4S)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-6-[(2R,4S,5S,6S)-4-[(2R,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one](/img/structure/B10769426.png)
![sodium;4,5-dicarboxy-2-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzoate](/img/structure/B10769433.png)
![(1S)-1-[(2R,3R)-3-[2-[(2R,3R)-3-[(1S)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B10769439.png)
![(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B10769454.png)

![2-[8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B10769489.png)